molecular formula C19H20ClN3O B509575 [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine CAS No. 879020-35-6

[3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine

Cat. No.: B509575
CAS No.: 879020-35-6
M. Wt: 341.8g/mol
InChI Key: MSMFNYNBUOKSDJ-RMKNXTFCSA-N
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Description

The compound [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an amino-chlorophenyl group and a phenylprop-2-en-1-one moiety, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-amino-2-chlorophenylpiperazine, which is then reacted with 3-phenylprop-2-en-1-one under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The amino-chlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins or nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 4,4’-Difluorobenzophenone
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid

Uniqueness

Compared to these similar compounds, [3-Chloro-4-(4-cinnamoylpiperazin-1-yl)phenyl]amine stands out due to its unique combination of functional groups. The presence of both an amino-chlorophenyl group and a phenylprop-2-en-1-one moiety allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

(E)-1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-17-14-16(21)7-8-18(17)22-10-12-23(13-11-22)19(24)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13,21H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMFNYNBUOKSDJ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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